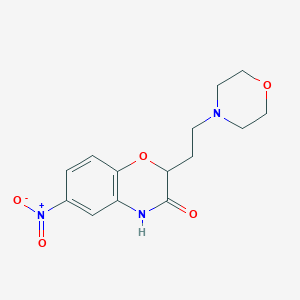

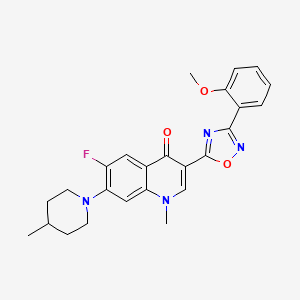

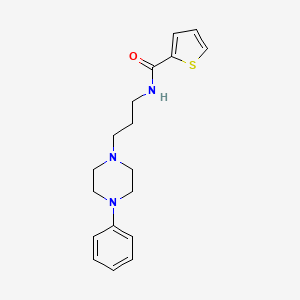

2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Morpholinoethyl-substituted compounds are a class of chemicals that have been studied for their potential applications in various fields . For example, 2-morpholinoethyl-substituted benzimidazolium salts and their silver (I)NHC complexes have been synthesized and studied for their anticancer properties .

Synthesis Analysis

The synthesis of 2-morpholinoethyl-substituted benzimidazolium salts involves the reaction of N-(2-morpholinoethyl)benzimidazole with alkyl halides in dimethylformamide at 80 °C . The Ag (I)NHC complexes were synthesized in dichloromethane at room temperature from the benzimidazolium salts and Ag2O .Molecular Structure Analysis

The molecular structure of these compounds was characterized by spectroscopic techniques (NMR and FT-IR) and elemental analyses . Also, the salt and complex were characterized by single-crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of N-(2-morpholinoethyl)benzimidazole with alkyl halides to form 1,3-dialkylbenzimidazolium salts, and the reaction of these salts with Ag2O to form Ag (I)NHC complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-morpholinoethyl-substituted compounds can vary depending on the specific compound. For example, 2-Morpholinoethyl methacrylate has a molecular weight of 199.25 g/mol and a XLogP3-AA of 0.7 .Applications De Recherche Scientifique

Diastereoselective Reactions and Nitroketone Synthesis

One area of research explores diastereoselective reactions involving similar structures, where reactions of (E)-1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 3,3-dimethyl-2-morpholinobutene yield cyclic nitronates. These cyclic nitronates undergo diastereoselective ring opening to produce nitroalkylated enamines, leading to the synthesis of anti-CCl3- and syn-CF3-g-nitroketones (Korotaev et al., 2011).

Morpholines and Benzoxazines Synthesis

Another study highlights the transformation of nitroepoxides into 2,3-disubstituted morpholines and benzoxazines, demonstrating a highly stereoselective process. This research provides insights into creating complex structures from simpler nitroepoxide precursors (Capel et al., 2016).

Glucosidase Inhibitors and Antioxidant Activities

Research on benzimidazole derivatives containing morpholine or piperazine skeletons has identified compounds with significant in vitro antioxidant activities and glucosidase inhibitory potential. These findings suggest applications in managing oxidative stress and metabolic disorders (Özil et al., 2018).

Cooperative Degradation of Bioactive Compounds

A study on the degradation of bioactive compounds found in maize demonstrated that Pantoea ananatis converts MBOA to 6-methoxy-4-nitro-benzoxazolin-2(3H)-one (NMBOA) for cooperative degradation with its native microbial consortium. This research sheds light on microbial interactions with plant-derived compounds and their environmental degradation pathways (Schulz et al., 2018).

Medicinal Chemistry Applications

Although the user requested to exclude drug-related information, it's worth noting that structures related to 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one have been investigated for various biological activities, including antioxidative, anti-inflammatory, and enzyme modulating properties. This highlights the compound's potential in broader scientific applications beyond its structural interest (Rekka & Kourounakis, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-morpholin-4-ylethyl)-6-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c18-14-13(3-4-16-5-7-21-8-6-16)22-12-2-1-10(17(19)20)9-11(12)15-14/h1-2,9,13H,3-8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSELGPVFODMGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2929395.png)

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)

![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)

![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)